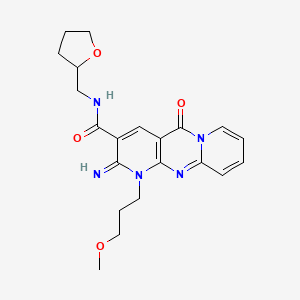

2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Description

The compound 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a heterocyclic anthracene derivative featuring a triaza-anthracene core with a 3-methoxy-propyl substituent at position 1, a 10-oxo group, and a tetrahydrofuran-2-ylmethyl amide moiety at position 2.

Properties

Molecular Formula |

C21H25N5O4 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

6-imino-7-(3-methoxypropyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C21H25N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-3,7-8,12,14,22H,4-6,9-11,13H2,1H3,(H,23,27) |

InChI Key |

UPLXHYOHPJCVMM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2 |

Origin of Product |

United States |

Preparation Methods

Industrial Production: As of my last update (2021), industrial-scale production methods remain undisclosed. Research labs may synthesize it for specific studies.

Chemical Reactions Analysis

Reactivity: Given its functional groups, it could undergo various reactions

Common Reagents and Conditions:

Major Products: These reactions would yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Investigate its photophysical properties, stability, and reactivity.

Biology: Explore its potential as a fluorescent probe or drug candidate.

Medicine: Assess its pharmacological activity (e.g., antimicrobial, anticancer).

Industry: Consider applications in materials science (e.g., OLEDs, sensors).

Mechanism of Action

- Unfortunately, specific information on its mechanism of action is scarce. its structural features suggest potential interactions with biomolecules (e.g., proteins, DNA).

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Bioactivity

- 3-Methoxy-propyl vs. The latter’s phenyl ring may enhance binding to hydrophobic pockets in proteins like Importin α-1 .

- Tetrahydrofuran vs. Pyridine in Analog 5 introduces basicity, which could influence ionization state and membrane permeability .

Functional Group Impact

- Amide vs. Ester vs. Carbonitrile: The amide group in the target compound and Analog 1 offers hydrogen-bonding capability, critical for target engagement. In contrast, Analog 2’s carbonitrile group is metabolically stable but lacks hydrogen-bond donors. Analog 5’s methyl ester is likely a prodrug strategy to enhance oral absorption .

Comparative Pharmacokinetic Profiles

While explicit ADME data are absent in the evidence, inferences can be drawn:

- Molecular Weight & Solubility:

The target compound’s higher molecular weight (~449.5 g/mol) may limit passive diffusion but could be offset by its polar amide and methoxy groups. Analog 2’s lower weight (321.3 g/mol) suggests better bioavailability but reduced target affinity . - Metabolic Stability: Carbonitrile (Analog 2) and tetrahydrofuran (target compound) are resistant to oxidative metabolism, whereas ester-containing analogs () may undergo rapid hydrolysis .

Biological Activity

2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic compound characterized by its intricate molecular structure. The compound features an anthracene core fused with a triazacyclononane ring, which contributes to its unique properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Molecular Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 421.45 g/mol. The presence of functional groups such as an imino group (–NH) and a carboxylic acid group (–COOH) suggests potential for various biological activities.

Biological Activity Overview

Preliminary studies indicate that 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide may exhibit significant biological activity in several areas:

Anticancer Activity

Research has shown that compounds with similar structures can have notable anticancer properties. For instance, acridine derivatives have been studied extensively for their ability to inhibit tumor growth in various cancer cell lines. The compound's structure suggests it may interact with DNA or other cellular targets to induce apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds derived from similar frameworks have demonstrated anti-inflammatory activities. The presence of the carboxylic acid group may contribute to this effect by modulating inflammatory pathways.

Antioxidant Properties

The potential antioxidant activity of this compound could be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Studies

A study investigating the anticancer effects of acridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF7 (breast cancer). These findings suggest that 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid may similarly affect cancer cell viability.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 5.0 |

| Compound B | MCF7 | 8.0 |

| 2-Imino... | TBD | TBD |

Anti-inflammatory Activity

In vitro studies on related compounds have shown significant inhibition of pro-inflammatory cytokines, indicating a potential for anti-inflammatory applications. The specific mechanisms remain to be elucidated but may involve modulation of NF-kB signaling pathways.

The exact mechanisms through which 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses include:

DNA Interaction

Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

Enzyme Inhibition

Potential inhibition of key enzymes involved in cancer metabolism or inflammatory responses could be a critical aspect of its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.